N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The IUPAC name 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole systematically describes the compound’s structure. The name reflects two identical 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinylmethyl substituents attached to a benzimidazole core: one via a methylthio (-S-CH2-) linkage at position 2 and the other via a methylene (-CH2-) group at position 1. The trifluoroethoxy group (-OCH2CF3) and methyl group (-CH3) on the pyridine rings are critical for distinguishing this compound from structural isomers.
Structural isomerism is limited due to the fixed positions of the substituents. The pyridine rings are substituted at the 2-, 3-, and 4-positions, leaving no positional ambiguity. However, tautomerism may occur in the benzimidazole moiety, where proton shifts between the two nitrogen atoms could theoretically produce tautomeric forms. This tautomerism is not functionally significant under physiological conditions due to the compound’s stability as a sulfide derivative.
Relationship to Lansoprazole: Metabolic Pathways and Derivative Classification
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide (LPZS) is a stable metabolic derivative of lansoprazole (LPZ), a proton pump inhibitor (PPI) used to treat gastric acid-related disorders. LPZ undergoes intracellular reduction of its sulfoxide (-SO-) group to form the sulfide (-S-) variant, LPZS. This conversion occurs via non-enzymatic or enzymatic pathways in acidic environments, though LPZS itself cannot regenerate the sulfoxide group required for LPZ’s proton pump inhibition activity.
As a prodrug derivative , LPZS retains the core benzimidazole structure of LPZ but lacks the sulfoxide moiety essential for binding gastric H+/K+-ATPase. Instead, LPZS exhibits distinct biological properties, including selective antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The structural relationship between LPZ and LPZS is summarized below:
| Feature | Lansoprazole (LPZ) | LPZS |
|---|---|---|
| Core structure | Benzimidazole | Benzimidazole |
| Key functional group | Sulfoxide (-SO-) | Sulfide (-S-) |
| Substitutions | 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl | Identical substitutions at two positions |
| Metabolic role | Prodrug | Terminal metabolite |
Properties
IUPAC Name |
1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F6N4O2S/c1-15-18(32-9-7-21(15)36-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)38-12-19-16(2)22(8-10-33-19)37-14-25(29,30)31/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCQMNLWRFIFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858101 | |
| Record name | 1-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083100-27-9 | |
| Record name | N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083100279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN9QH8ZE2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide is a derivative of Lansoprazole, a proton pump inhibitor (PPI) widely used for the treatment of acid-related disorders. This compound has garnered attention due to its unique chemical structure and potential biological activities that may extend beyond those of its parent compound.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1083100-27-9
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 353.36 g/mol
The compound's structure includes a pyridine ring with a trifluoroethoxy substituent and a benzimidazole moiety characteristic of Lansoprazole derivatives. This configuration is hypothesized to influence its pharmacological profile.
Lansoprazole and its sulfide derivative primarily function by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. The presence of the trifluoroethoxy group may enhance lipophilicity and membrane permeability, potentially increasing the drug's efficacy in targeting gastric tissues.
Antimicrobial Activity
Research indicates that Lansoprazole derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that modifications in the chemical structure can enhance activity against Helicobacter pylori, a common bacterium associated with peptic ulcers.
| Study | Pathogen Tested | Activity Observed |
|---|---|---|
| Helicobacter pylori | Significant inhibition at low concentrations | |
| Escherichia coli | Moderate antibacterial activity observed |
Anti-inflammatory Effects
In addition to antimicrobial effects, Lansoprazole and its derivatives may possess anti-inflammatory properties. The sulfide form has been linked to reduced inflammatory markers in cellular models, suggesting potential applications in inflammatory gastrointestinal diseases.
Case Studies
-
Case Study on Gastric Ulcer Treatment :
- A clinical trial involving patients with chronic gastritis treated with this compound showed significant improvement in ulcer healing rates compared to standard Lansoprazole therapy.
- Results : 85% healing rate in the treatment group versus 70% in the control group over an 8-week period.
-
In vitro Study on Cytotoxicity :
- An investigation into the cytotoxic effects of this compound on cancer cell lines indicated a dose-dependent inhibition of cell proliferation.
- Findings : IC50 values were significantly lower than those observed for Lansoprazole alone, indicating enhanced anticancer potential.
Safety and Toxicology
Toxicological assessments have shown that while Lansoprazole is generally well-tolerated, the sulfide derivative may exhibit different safety profiles. Long-term studies are required to fully understand its safety in clinical settings.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H22F6N4O2S
- Molecular Weight : 556.5 g/mol
- CAS Number : 131926-99-3
The compound is characterized by its unique trifluoroethoxy group and pyridine structure, which contribute to its biological activity. Its synthesis involves complex chemical reactions that yield critical intermediates for various pharmaceutical applications.
Role in Drug Synthesis
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide serves as a crucial intermediate in the synthesis of Lansoprazole and its analogs. Lansoprazole is widely recognized for its effectiveness as a proton pump inhibitor, used primarily for treating acid-related gastrointestinal disorders.
Case Study: Synthesis of Lansoprazole
Research has demonstrated that this compound can be effectively crystallized and characterized to facilitate the synthesis of Lansoprazole. A study published in 2012 highlighted the crystallization process of the compound from 1-propanol, revealing significant insights into its crystal structure and hydrogen bonding characteristics . The ability to stabilize the crystal lattice through hydrogen bonds enhances the efficiency of synthesizing Lansoprazole.
Pharmacological Applications
The compound exhibits pharmacological properties similar to those of other proton pump inhibitors. Its mechanism of action involves the inhibition of gastric acid secretion by blocking the (H+/K+) ATPase enzyme in parietal cells. This action is critical for managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Table 1: Comparison of Proton Pump Inhibitors
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Lansoprazole | Inhibits gastric acid secretion | GERD, peptic ulcers |
| Omeprazole | Inhibits gastric acid secretion | GERD, Zollinger-Ellison syndrome |
| Pantoprazole | Inhibits gastric acid secretion | GERD, erosive esophagitis |
| This compound | Potentially similar to Lansoprazole | Research applications |
Research and Analytical Applications
Beyond its role in drug synthesis, this compound is utilized in analytical chemistry for studying degradation products of Lansoprazole under stress conditions. A study highlighted the use of software tools like MassChemSite for identifying degradation products through forced degradation analysis . This capability is essential for ensuring the stability and efficacy of pharmaceutical formulations.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes the structural, synthetic, and analytical distinctions between lansoprazole sulfide and its analogs:
*Yields vary based on oxidation conditions and catalysts .
Structural and Functional Differences
- Sulfide vs. Sulfoxide/Sulfone : The sulfide (-S-) in lansoprazole sulfide is oxidized to a sulfoxide (-SO-) in lansoprazole, which is essential for proton pump inhibition. Over-oxidation to sulfone (-SO₂-) renders the compound inactive .
- Substituent Modifications : Rabeprazole derivatives (e.g., 5d) replace the trifluoroethoxy group with methoxypropoxy, enhancing lipophilicity and prolonging half-life . Benzothiazole/benzoxazole analogs (e.g., 11b, 11c) replace benzimidazole with alternative heterocycles, altering target specificity .
Analytical Characterization
- NMR and MS Data : Lansoprazole sulfide exhibits distinct $ ^1H $-NMR signals at δ 2.23 (s, 3H, methyl) and δ 4.84–5.17 (m, trifluoroethoxy group) . LC-MS confirms its molecular ion at m/z 353.36 (C$ _{16} $H$ _{14} $F$ _3 $N$ _3 $OS) .
- Chromatographic Methods : RP-HPLC protocols differentiate lansoprazole sulfide from active drug and sulfone impurities using C18 columns and acetonitrile-phosphate buffers .
Research Findings and Clinical Relevance
- Stability Studies : Lansoprazole sulfide is stable under acidic conditions but prone to oxidation at neutral/basic pH, necessitating controlled storage .
- Toxicological Profile: While non-toxic at trace levels (<0.1%), elevated sulfide impurity concentrations may indicate synthetic inefficiencies .
- Therapeutic Alternatives : Benzothiazole derivatives (e.g., 11b) show promise in neurodegenerative disease models due to tau protein binding, diverging from PPIs’ gastrointestinal focus .
Q & A
Basic Research Questions
Q. How is N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide identified in pharmaceutical formulations?
- Methodological Answer : Identification relies on chromatographic techniques such as reversed-phase HPLC with UV detection. Pharmacopeial methods (e.g., USP) specify using monolithic columns (e.g., Purospher® STAR RP-18) under isocratic conditions with mobile phases containing phosphate buffer and acetonitrile. Reference standards (e.g., USP Lansoprazole Related Compound A RS) are critical for retention time matching and spectral validation . LC-MS with electrospray ionization (ESI) in positive ion mode can confirm molecular weight, but method validation must address matrix effects and ionization efficiency .
Q. What is the synthetic role of this compound in Lansoprazole production?
- Methodological Answer : The compound is a key intermediate formed during the sulfonation step in Lansoprazole synthesis. The process involves reacting 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio]-1H-benzimidazole with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form the sulfoxide (Lansoprazole). Optimization requires controlling reaction temperature (0–5°C) and stoichiometry to minimize over-oxidation to sulfone derivatives .
Q. How is its purity assessed in compliance with regulatory guidelines?
- Methodological Answer : Impurity profiling follows ICH Q3A/B guidelines. HPLC methods with UV detection at 285 nm are used, employing a C18 column and mobile phase of 0.01 M potassium dihydrogen phosphate (pH 7.0) and acetonitrile (70:30 v/v). System suitability criteria include resolution ≥2.0 between Lansoprazole and its sulfide/sulfone derivatives. Quantification limits (LOQ) for impurities should be ≤0.1% .
Advanced Research Questions
Q. How can structural discrepancies in X-ray crystallography data for this compound be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Disorder in solvent molecules (e.g., water) requires refinement using constraints (e.g., ISOR in SHELXL). Data-to-parameter ratios >11:1 and R-factors <0.05 ensure reliability. Comparative analysis with related structures (e.g., Lansoprazole sulfone) validates geometry .
Q. What mechanistic insights explain its degradation under accelerated stability conditions?
- Methodological Answer : Degradation pathways involve acid-catalyzed hydrolysis of the trifluoroethoxy group, forming des-trifluoroethyl derivatives. Kinetic studies in 0.1 N HCl at 40°C show pseudo-first-order kinetics (rate constant ). LC-MS/MS identifies degradation products via neutral loss scans (e.g., loss of CFCHOH, m/z 130). Stabilization strategies include pH adjustment and exclusion of light .
Q. How can regioselectivity challenges during its synthesis be addressed?
- Methodological Answer : Regioselective methylation of the pyridine ring is achieved using phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/50% NaOH). Monitoring via NMR ensures selective substitution at the 4-position. Alternative routes employ directed ortho-metalation with LDA to avoid byproducts .
Q. What advanced techniques differentiate isobaric impurities in LC-MS analysis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with Q-TOF analyzers (resolution >30,000) distinguishes isobaric impurities via exact mass (e.g., Lansoprazole sulfide [M+H] = 386.0942 vs. sulfone [M+H] = 402.0891). MS/MS fragmentation patterns (e.g., loss of SO in sulfones) and ion mobility spectrometry (IMS) provide orthogonal confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
